Divergent Gene Targets vs. Kadsurenone
Computational network pharmacology analysis reveals a distinct target engagement profile for Hancinone C compared to its close analog kadsurenone. This divergence in predicted interactions provides a scientific basis for selecting Hancinone C for specific mechanistic investigations.
| Evidence Dimension | Number of Predicted Gene Targets |
|---|---|
| Target Compound Data | Modulates 18 gene targets (e.g., ALB, AKT1) |
| Comparator Or Baseline | Kadsurenone modulates 25 gene targets (e.g., NCOA2) |
| Quantified Difference | Different target sets, 7 fewer targets than Kadsurenone |
| Conditions | Computational network pharmacology prediction model |
Why This Matters
This difference in target profiles allows for more targeted hypothesis testing, enabling researchers to select the appropriate ligand to probe specific signaling pathways without confounding off-target effects.
